Cas no 528606-92-0 (Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside)

Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside structure
528606-92-0 structure
Nome del prodotto:Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside
Numero CAS:528606-92-0
MF:C30H32O18
MW:680.56
CID:5050933
PubChem ID:5318765

Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside Proprietà chimiche e fisiche

Nomi e identificatori

    • AKOS040758178
    • A-glucoside)
    • Kaempferol 3-O-(2 inverted exclamation marka inverted exclamation marka-O-
    • Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)
    • 528606-92-0
    • A-rhamnosyl-6 inverted exclamation marka inverted exclamation marka-O-malonyl-
    • CS-0198387
    • Kaempferol 3-O-(2????-O-??-rhamnosyl-6????-O-malonyl-??-glucoside)
    • HY-N9529
    • E88634
    • kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl)-beta-glucoside
    • 3-[[6-O-(Carboxyacetyl)-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid
    • DA-64694
    • Kaempferol 3-O-(2a(2)a?O-I+/--rhamnosyl-6a(2)a?O-malonyl-I(2)-glucoside)
    • Kaempferol 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside
    • Inchi: InChI=1S/C30H32O18/c1-10-20(37)23(40)25(42)29(44-10)48-28-24(41)21(38)16(9-43-18(36)8-17(34)35)46-30(28)47-27-22(39)19-14(33)6-13(32)7-15(19)45-26(27)11-2-4-12(31)5-3-11/h2-7,10,16,20-21,23-25,28-33,37-38,40-42H,8-9H2,1H3,(H,34,35)
    • Chiave InChI: JTOOPMHFLOLUPJ-UHFFFAOYSA-N
    • Sorrisi: CC1OC(OC2C(Oc3c(oc4cc(O)cc(O)c4c3=O)-c3ccc(O)cc3)OC(COC(=O)CC(O)=O)C(O)C2O)C(O)C(O)C1O

Proprietà calcolate

  • Massa esatta: 680.15886417g/mol
  • Massa monoisotopica: 680.15886417g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 10
  • Complessità: 1200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 289Ų
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd